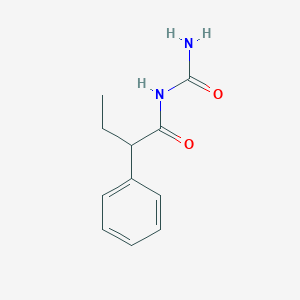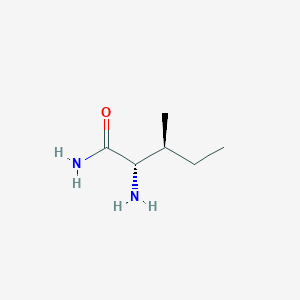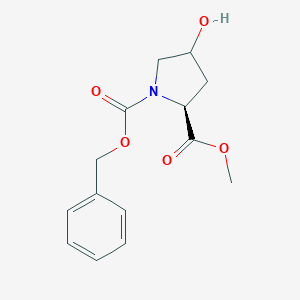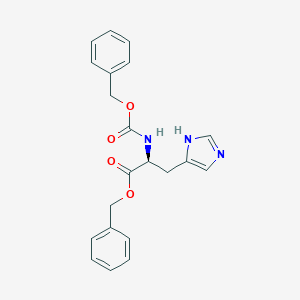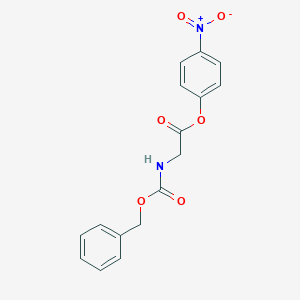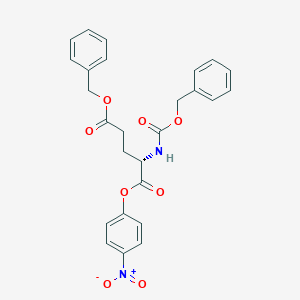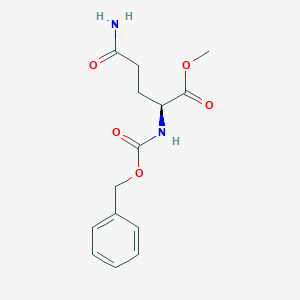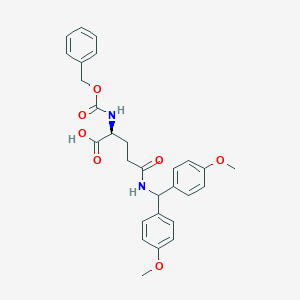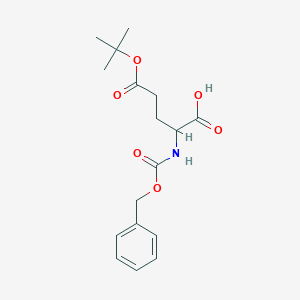
z-d-Glu(otbu)-oh
Übersicht
Beschreibung
Z-D-Glu(OtBu)-OH is a derivative of glutamic acid . It is also known by other names such as Nα-Cbz-D-glutamic acid γ tert-butyl ester .
Molecular Structure Analysis
The molecular formula of this compound is C17H23NO6 . The IUPAC name is (2R)-2-[(benzyloxycarbonyl)amino]-5-tert-butoxy-5-oxopentanoic acid . The molecular weight is 337.4 g/mol . The structure can be represented by the SMILES notation: CC©©OC(=O)CCC@HO)NC(=O)OCC1=CC=CC=C1 .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 337.37 . The boiling point is 522.6°C at 760 mmHg . The flash point is 269.9 .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorogenic TGase 2 Acyl Donor Z-Glu(HMC)-Gly-OH : A study described the synthesis of a water-soluble dipeptidic fluorogenic transglutaminase substrate, starting from Z-Glu-OH. This synthesis is significant for the kinetic characterization of inhibitors and amine-type acyl acceptor substrates, demonstrating its utility in biochemical analysis (Wodtke, Pietsch, & Löser, 2020).
Proteasome Inhibitor Administration in Parkinson's Disease Models : A study examined the use of proteasome inhibitors, including Z‐Ileu‐Glu(OtBu)‐Ala‐Leu‐CHO, in animal models of Parkinson's disease. However, the study reported that systemic administration of these inhibitors did not reliably model Parkinson's disease in rats and monkeys (Kordower et al., 2006).
Screening Inverted Peptide Libraries with Guanidinium-Based Tweezer Receptor : A study conducted screening of a tripeptide library with a tweezer receptor, showing selectivity for Val at the carboxy terminus and Glu(OtBu) at the amino terminus. This highlights the potential of Z-Glu(OtBu)-containing peptides in selective molecular recognition (Davies et al., 1998).
Synthesis of Human-Secretin : The synthesis of the heptacosapeptide amide, Human-secretin, was described using fragments including Z-Arg(Z2)-Glu(OtBu)-Gly-Ala-OH. This research underscores the role of such peptides in synthesizing biologically active compounds (Wünsch et al., 1993).
Molecularly Imprinted Polymers and Selective Rebinding of Amino Acids : A photocrosslinkable polyphosphazene was used for molecular imprinting, demonstrating higher specific recognition ability for Z-Glu-OH. This indicates the application of such compounds in creating selective binding sites for specific molecules (Lee & Chang, 2009).
Safety and Hazards
Z-D-Glu(OtBu)-OH is classified under the GHS07 hazard class . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
(2R)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-14(19)10-9-13(15(20)21)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMODRZPPBZPPB-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



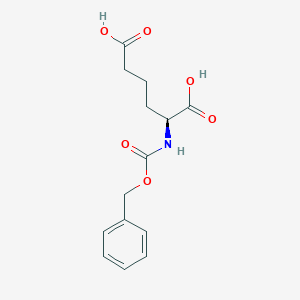
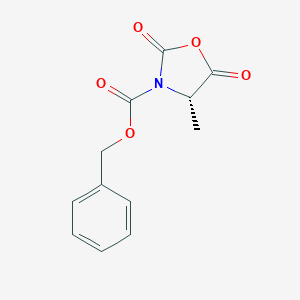
![N-[(Benzyloxy)carbonyl]-L-alanine](/img/structure/B554441.png)
